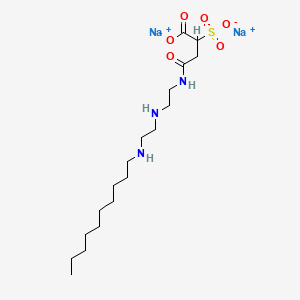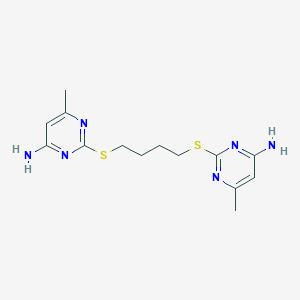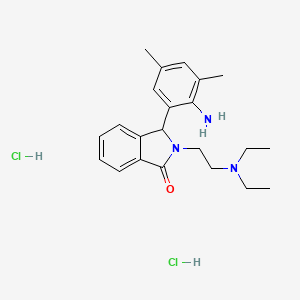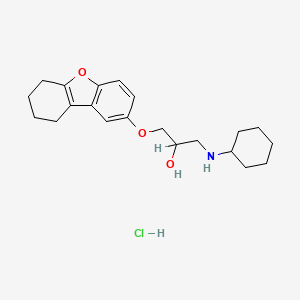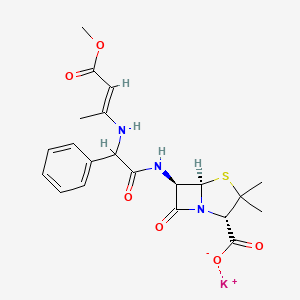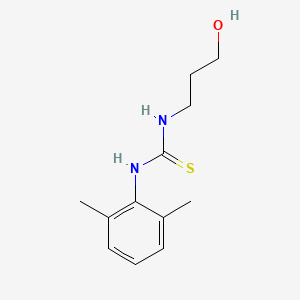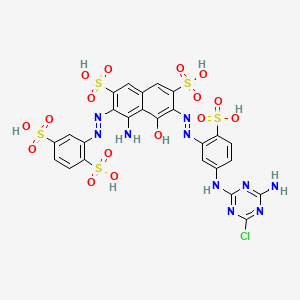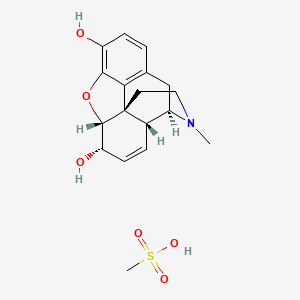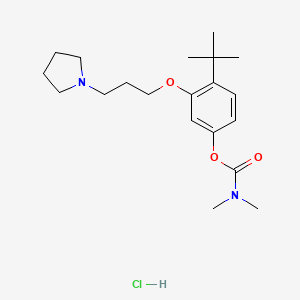
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(3-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(3-(1-pyrrolidinyl)propoxy)phenyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of a carbamate group, a phenyl ester, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ester structure. The introduction of the dimethylcarbamic acid group and the pyrrolidine ring are key steps in the synthesis. Common reagents used in these reactions include dimethylamine, tert-butyl alcohol, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl ester group can be oxidized to form corresponding phenolic compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(3-(1-pyrrolidinyl)propoxy)phenyl ester
- Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(3-(1-pyrrolidinyl)propoxy)phenyl ester, dihydrochloride
Uniqueness
This compound is unique due to the presence of the monohydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
118116-13-5 |
|---|---|
Formule moléculaire |
C20H33ClN2O3 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
[4-tert-butyl-3-(3-pyrrolidin-1-ylpropoxy)phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-20(2,3)17-10-9-16(25-19(23)21(4)5)15-18(17)24-14-8-13-22-11-6-7-12-22;/h9-10,15H,6-8,11-14H2,1-5H3;1H |
Clé InChI |
UAEPEVZWACFYSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)OC(=O)N(C)C)OCCCN2CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



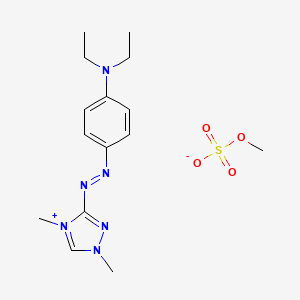
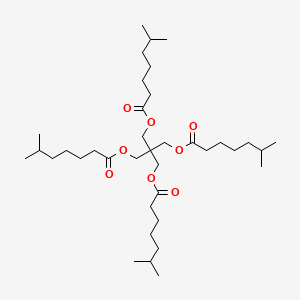
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
